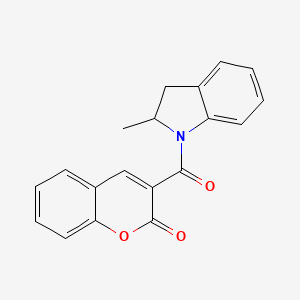

3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(2-methyl-2,3-dihydroindole-1-carbonyl)chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-12-10-13-6-2-4-8-16(13)20(12)18(21)15-11-14-7-3-5-9-17(14)23-19(15)22/h2-9,11-12H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOAPHXSOXCZLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)C3=CC4=CC=CC=C4OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules. Its structural features make it suitable for use in organic synthesis and the development of new chemical entities.

Biology: Biologically, 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one has shown potential in various bioassays. It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It may be used as a lead compound in drug discovery and development, particularly for diseases that involve the modulation of specific molecular targets.

Industry: Industrially, this compound can be utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism by which 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups : Chlorine (electron-withdrawing) in the 6-chloro analog enhances antifungal activity , while the trifluoromethyl group in the thiazole derivative improves antiproliferative potency .

- Heterocyclic Systems : Imidazothiazole and thiazole substituents introduce planar geometries and heteroatoms, facilitating interactions with enzymatic targets (e.g., viral proteases or kinases) .

Antifungal Activity

- The 6-chloro-indole-carbonyl coumarin derivative exhibits potent activity against Candida albicans (MIC ~8 µg/mL), attributed to the chloro substituent’s lipophilicity enhancing membrane penetration .

- By contrast, coumarins with triazole or thiadiazole substituents (e.g., 3-(4-phenyl-1,2,4-triazol-3-yl)-2H-chromen-2-one) show cholinesterase inhibition (IC₅₀ ~1.2 µM) rather than antifungal effects, highlighting the role of heterocycles in target specificity .

Antiviral Activity

- Imidazothiazole-coumarin hybrids inhibit Parvovirus B19 replication in erythroid progenitor cells, with activity sensitive to minor structural changes (e.g., substituent position on the heterocycle) .

Antiproliferative Activity

- The thiazole derivative with a CF₃ group demonstrates selective cytotoxicity against melanoma cells (IC₅₀ ~12 µM), likely due to interactions with tubulin or DNA topoisomerases .

Physicochemical Properties

- Lipophilicity: The dihydroindole group in the target compound may increase logP compared to smaller substituents (e.g., aminooxazoles), influencing bioavailability .

- Stability : α,β-unsaturated carbonyls (e.g., in chalcone derivatives) are prone to Michael addition, whereas the saturated dihydroindole moiety could enhance metabolic stability .

Biological Activity

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : C16H15NO3

- Molecular Weight : 271.30 g/mol

- IUPAC Name : 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one

This structure incorporates a chromone moiety, which is known for its antioxidant and anti-inflammatory properties, along with an indole derivative that often exhibits neuroprotective and anticancer activities.

Antioxidant Activity

Several studies have indicated that compounds containing the chromone structure exhibit significant antioxidant properties. These properties are primarily attributed to their ability to scavenge free radicals and inhibit lipid peroxidation. For instance, a study demonstrated that similar chromone derivatives showed IC50 values in the micromolar range against various oxidative stress markers .

Anticancer Potential

Research has suggested that indole derivatives possess anticancer properties through multiple mechanisms, including apoptosis induction and cell cycle arrest. The hybrid compound has shown promising results in vitro against several cancer cell lines. A notable study reported that related compounds induced apoptosis in breast cancer cells via the activation of caspase pathways .

Neuroprotective Effects

The indole part of the compound is linked to neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. In animal models, compounds with similar structures have been shown to improve cognitive function and reduce amyloid-beta aggregation . Mechanistic studies suggest that these effects may be mediated through the inhibition of neuroinflammatory pathways and oxidative stress reduction.

Enzyme Inhibition

The compound's ability to inhibit key enzymes involved in neurodegenerative processes has been investigated. For example, it has been shown to inhibit acetylcholinesterase (AChE) activity, which is crucial for maintaining neurotransmitter levels in the brain. The inhibition potency of related compounds was reported with IC50 values ranging from 20 to 50 µM .

Study 1: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of various chromone derivatives, including our compound. The results indicated that it exhibited significant DPPH radical scavenging activity with an IC50 value of 25 µM, comparable to standard antioxidants like ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| 3-(2-methyl-2,3-dihydro-1H-indole-1-carbonyl)-2H-chromen-2-one | 25 |

| Ascorbic Acid | 20 |

Study 2: Anticancer Activity on Breast Cancer Cells

In vitro studies on MCF-7 breast cancer cells showed that treatment with the compound led to a dose-dependent decrease in cell viability. The mechanism was linked to increased caspase-3 activity, indicating apoptosis.

| Concentration (µM) | Cell Viability (%) | Caspase-3 Activity (fold increase) |

|---|---|---|

| 10 | 80 | 1.5 |

| 20 | 60 | 2.0 |

| 40 | 30 | 4.0 |

Study 3: Neuroprotective Effects in Animal Models

In a mouse model of Alzheimer's disease induced by scopolamine, administration of the compound improved memory retention in behavioral tests (Morris Water Maze). The treated group showed a significant reduction in escape latency compared to controls.

| Group | Escape Latency (seconds) |

|---|---|

| Control | 60 |

| Treated (20 mg/kg) | 30 |

Q & A

Q. Advanced

- X-ray crystallography : Refinement using SHELXL (e.g., SHELX-2015) with high-resolution data resolves bond lengths and angles. For disordered regions, apply TWINABS for twinned data .

- Hirshfeld surface analysis : Quantifies noncovalent interactions (C–H···O, π–π stacking) using CrystalExplorer. Compare with DFT-calculated electrostatic potentials to validate intermolecular forces .

- Validation metrics : R-factor < 5%, and CCDC deposition (e.g., reference codes from Acta Crystallographica) ensures reproducibility .

How can researchers experimentally determine the biological mechanism of action for this compound?

Q. Advanced

- Target identification : Use SPR (surface plasmon resonance) or thermal shift assays to screen protein targets (e.g., enzymes, receptors) .

- In vitro assays :

- Computational docking : AutoDock Vina or MOE predicts binding poses, validated by mutagenesis studies .

How should researchers resolve contradictions between crystallographic data and computational models?

Q. Advanced

- Multi-method validation : Compare XRD-derived torsion angles with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-311++G** level). Discrepancies >5° suggest lattice strain or solvent effects .

- Energy decomposition analysis (EDA) : Use NCIplot to distinguish attractive (van der Waals) vs. repulsive interactions in crystal packing .

- Dynamic studies : MD simulations (AMBER) assess conformational flexibility in solution vs. solid state .

What methodologies are recommended for evaluating the compound’s bioactivity in antimicrobial studies?

Q. Basic

- Gram-positive/-negative assays : Follow CLSI guidelines for MIC determination via broth microdilution. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .

- Time-kill kinetics : Monitor bacterial viability (CFU counts) over 24 hours at 2× MIC .

- Synergy testing : Check combination effects with β-lactams using checkerboard assays (FIC index <0.5 indicates synergy) .

How can computational tools enhance understanding of this compound’s reactivity and stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.